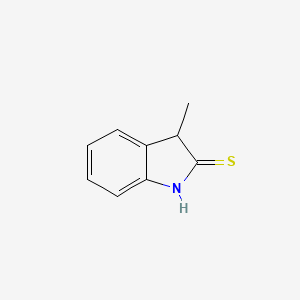

3-Methylindoline-2-thione

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C9H9NS |

|---|---|

分子量 |

163.24 g/mol |

IUPAC名 |

3-methyl-1,3-dihydroindole-2-thione |

InChI |

InChI=1S/C9H9NS/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11) |

InChIキー |

YRWULEXTRKBHCH-UHFFFAOYSA-N |

正規SMILES |

CC1C2=CC=CC=C2NC1=S |

製品の起源 |

United States |

Synthetic Methodologies for 3 Methylindoline 2 Thione and Its Derivatives

General Synthetic Strategies for Indoline-2-thiones

A number of foundational methods have been established for the synthesis of the parent indoline-2-thione (B1305242) ring system. These strategies often involve the conversion of more readily available indole (B1671886) precursors.

One of the most direct and widely utilized methods for synthesizing indoline-2-thiones is the thionation of the corresponding oxindole (B195798) (indolin-2-one). This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom. The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR). rsc.orgnih.gov

The reaction with phosphorus pentasulfide is a classical method that has been successfully applied to various substituted oxindoles. researchgate.net For instance, the thiation of methyl-substituted oxindoles using P₄S₁₀ yields the corresponding 2-indolinethiones. researchgate.net However, the reactivity of P₄S₁₀ can sometimes lead to side products, particularly with substrates that have multiple reactive sites. researchgate.net

To improve selectivity and ease of use, alternatives like a P₄S₁₀-pyridine complex have been developed. This complex is a storable, crystalline solid that can provide cleaner thionation products with simpler workup procedures compared to conventional P₄S₁₀ or even Lawesson's Reagent. organic-chemistry.org Another effective reagent combination is P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), which efficiently converts lactams, such as oxindoles, to their corresponding thiolactams. nih.gov This method offers yields comparable or superior to those from Lawesson's reagent and benefits from byproducts that can be removed by a simple hydrolytic workup. nih.gov

| Reagent | Substrate Type | Key Advantages |

| Phosphorus Pentasulfide (P₄S₁₀) | Oxindoles, Lactams | Readily available, classical method |

| Lawesson's Reagent (LR) | Oxindoles, Ketones, Esters | Generally milder than P₄S₁₀, good yields |

| P₄S₁₀-Pyridine Complex | Amides, Ketones, Indoles | Odorless, crystalline, high selectivity, pure products |

| P₄S₁₀-Hexamethyldisiloxane (HMDO) | Esters, Lactams, Ketones | High efficiency, simple hydrolytic workup of byproducts |

A plausible synthetic route can be designed starting from 2-substituted anilines. This approach involves the in situ generation of a dithiocarbamate (B8719985) from an appropriate aniline (B41778) derivative, followed by cyclization. A general protocol for reacting primary amines with carbon disulfide (CS₂) under aqueous conditions to generate dithiocarbamate salts has been developed. researchgate.net While not specifically demonstrated for indoline-2-thione, the principle involves the lithiation of a 2-substituted aniline, such as N-methyl-2-alkylaniline, to create a nucleophilic center that can attack carbon disulfide. The resulting lithium dithiocarbamate intermediate could then undergo an intramolecular cyclization to form the five-membered thiolactam ring of the indoline-2-thione. Base-catalyzed cyclization reactions involving carbon disulfide are known for forming other sulfur-containing heterocyclic systems. rsc.org

Thiomethylation followed by a demethylation step represents another potential, albeit multi-step, pathway for modifying indole structures. While direct application to the synthesis of 3-methylindoline-2-thione is not extensively documented, the individual chemical transformations are well-established. For example, methods exist for the synthesis of 2-substituted indoles through the cyclization and subsequent demethylation of 2-alkynyldimethylanilines. researchgate.net A hypothetical route towards an indoline-2-thione could involve the introduction of a methylthio (-SMe) group at the C2 position of an indole precursor, followed by conversion of the indole to an indoline (B122111). The final step would be a demethylation of the 2-methylthio group to yield the desired thione, which exists in tautomeric equilibrium with the 2-thiol form. nih.gov

A direct and efficient route to indoline-2-thione involves the reaction of a 2-lithiated indole with elemental sulfur. researchgate.net This method provides a clean lithiation pathway to the target compound. The process starts with the deprotonation of the C2 position of an indole, typically using a strong base like n-butyllithium, to generate the 2-lithiated indole anion. This highly reactive intermediate is then quenched with elemental sulfur (S₈). The reaction proceeds to form the indoline-2-thione structure, often in good yields. This approach has been noted as a convenient method for accessing these compounds. researchgate.net

Targeted Synthesis of this compound

The most direct and targeted synthesis of this compound involves the application of the general thionation strategy (described in 2.1.1) to its corresponding oxindole precursor, 3-methylindolin-2-one. Synthetic methods for preparing 3-methylindoline-2-ones through classical and reductive aldol (B89426) reactions are established. researchgate.net Once the 3-methyloxindole (B30408) is obtained, treatment with a thionating agent such as phosphorus pentasulfide or Lawesson's Reagent effectively converts the carbonyl group at the C2 position into a thiocarbonyl group, yielding the final product, this compound. nih.govresearchgate.net

Catalyst-Mediated Synthesis of 3,3-Disubstituted Indoline-2-thiones (e.g., N-heterocyclic carbene catalysis)

For the construction of more complex indoline-2-thiones, particularly those with an all-carbon quaternary center at the C3 position, modern catalytic methods have been developed. nih.govrsc.org One prominent example is the use of N-heterocyclic carbene (NHC) organocatalysis. rsc.orgacs.org

This strategy employs a tandem reaction sequence initiated by an NHC catalyst. The reaction starts with an α,β-unsaturated aldehyde that also bears an isothiocyanato moiety. rsc.org The NHC catalyst adds to the aldehyde to form a Breslow intermediate. acs.org This key intermediate then undergoes an intramolecular cyclization, ultimately leading to the formation of a 3,3-disubstituted indoline-2-thione. rsc.org The reaction allows for the concise synthesis of various 3,3-disubstituted derivatives in moderate to good yields. nih.govrsc.org This catalytic process is valued for its ability to efficiently create complex molecular architectures from readily available starting materials. rsc.org

| Entry | Substrate (Aldehyde) | Nucleophile | Yield (%) |

| 1 | Cinnamaldehyde derivative | Methanol | 75 |

| 2 | Cinnamaldehyde derivative | Ethanol | 80 |

| 3 | Cinnamaldehyde derivative | Isopropanol | 65 |

| 4 | Crotonaldehyde derivative | Phenol | 55 |

(Data is representative of typical yields for this reaction type as reported in the literature.) rsc.orgnih.gov

Multicomponent Reactions for Indoline-2-thione Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, prized for their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages, including reduced reaction times, energy savings, and decreased waste production, aligning with the principles of green chemistry.

A notable advancement in the synthesis of the indoline-2-thione scaffold is a novel three-component reaction utilizing indoles, carbon disulfide (CS₂), and nitroarenes. researchgate.net This method provides a direct and efficient route to stereoselectively synthesize (Z)-3-((arylamino)methylene)indoline-2-thiones. The reaction proceeds by heating a mixture of the substituted indole, a nitroarene, and CS₂ in a solvent such as dimethylformamide (DMF). researchgate.net

This process is effective for a range of substituted indoles and nitroarenes, yielding functionalized indoline-2-thiones in moderate to good yields. researchgate.net The reaction demonstrates broad substrate scope, accommodating various functional groups on both the indole and nitroarene starting materials. For instance, N-methylindole reacts with different nitroarenes to produce the corresponding indoline-2-thione derivatives. Similarly, various substituted indoles can be successfully reacted with 4-nitrotoluene. researchgate.net The products obtained from this MCR are valuable as they can be further derivatized to create biologically significant skeletons like thieno[2,3-b]indole and thiopyrano[2,3-b]indole. researchgate.net

The research findings for this multicomponent reaction are detailed in the tables below, showcasing the scope of the reaction with respect to the different indole and nitroarene substrates used.

Table 1: Synthesis of (Z)-3-((Arylamino)methylene)indoline-2-thiones via Multicomponent Reaction of N-Methylindole with Various Nitroarenes

Reaction Conditions: N-methyl-indole (0.5 mmol), nitroarene (1.0 mmol), CS₂, DMF (2 mL), 140 °C, 12 h. researchgate.net

| Entry | Nitroarene | Product | Yield (%) |

| 1 | Nitrobenzene | (Z)-3-((phenylamino)methylene)-1-methylindoline-2-thione | 62 |

| 2 | 4-Nitrotoluene | (Z)-1-methyl-3-((p-tolylamino)methylene)indoline-2-thione | 71 |

| 3 | 4-Nitroanisole | (Z)-3-(((4-methoxyphenyl)amino)methylene)-1-methylindoline-2-thione | 68 |

| 4 | 1-Fluoro-4-nitrobenzene | (Z)-3-(((4-fluorophenyl)amino)methylene)-1-methylindoline-2-thione | 65 |

| 5 | 1-Chloro-4-nitrobenzene | (Z)-3-(((4-chlorophenyl)amino)methylene)-1-methylindoline-2-thione | 64 |

| 6 | 1-Bromo-4-nitrobenzene | (Z)-3-(((4-bromophenyl)amino)methylene)-1-methylindoline-2-thione | 55 |

| 7 | 1-Iodo-4-nitrobenzene | (Z)-3-(((4-iodophenyl)amino)methylene)-1-methylindoline-2-thione | 52 |

| 8 | 1,2-Dimethyl-4-nitrobenzene | (Z)-3-(((3,4-dimethylphenyl)amino)methylene)-1-methylindoline-2-thione | 75 |

Table 2: Synthesis of (Z)-3-((Arylamino)methylene)indoline-2-thiones via Multicomponent Reaction of Various Indoles with 4-Nitrotoluene

Reaction Conditions: Indole (0.5 mmol), 4-nitrotoluene (1.0 mmol), CS₂, DMF (2 mL), 140 °C, 12 h. researchgate.net

| Entry | Indole | Product | Yield (%) |

| 1 | Indole | (Z)-3-((p-tolylamino)methylene)indoline-2-thione | 51 |

| 2 | 5-Methoxyindole | (Z)-5-methoxy-3-((p-tolylamino)methylene)indoline-2-thione | 45 |

| 3 | 5-Bromoindole | (Z)-5-bromo-3-((p-tolylamino)methylene)indoline-2-thione | 43 |

| 4 | 5-Chloroindole | (Z)-5-chloro-3-((p-tolylamino)methylene)indoline-2-thione | 41 |

| 5 | 5-Fluoroindole | (Z)-5-fluoro-3-((p-tolylamino)methylene)indoline-2-thione | 46 |

Reactivity and Chemical Transformations of 3 Methylindoline 2 Thione

Role of Indoline-2-thiones as 1,3-Binucleophilic Synthons

Indoline-2-thiones, including 3-methylindoline-2-thione, are versatile building blocks in organic synthesis, primarily due to their ability to act as 1,3-binucleophilic synthons. nih.govacs.org This reactivity stems from the thioamide functional group within the indoline (B122111) scaffold, which allows for nucleophilic attack at both the sulfur and carbon (C3) positions. The tautomeric relationship between the thione and enethiol forms is crucial to this dual reactivity.

The nucleophilicity of the sulfur atom can be activated by the nitrogen atom through thioamide-imidothiol tautomerism. nih.gov This makes the sulfur atom a soft nucleophile, readily participating in reactions like Michael additions. evitachem.com Concurrently, the presence of a proton at the C3 position allows for the formation of an enethiol tautomer, rendering the C3 carbon nucleophilic. This dual nucleophilicity enables indoline-2-thiones to react with various electrophiles to construct a wide array of indole-fused sulfur-containing heterocyclic structures. nih.govacs.org

For instance, in reactions with α-halo carbonyl compounds, the sulfur atom initially acts as a nucleophile to form an S-alkylthio intermediate. nih.gov Subsequent reaction at the C3 position, often driven by aromatization, leads to the formation of fused ring systems. nih.gov This binucleophilic nature is fundamental to the annulation and cycloaddition reactions discussed in the following sections.

Annulation and Cycloaddition Reactions

The unique reactivity of this compound makes it a valuable partner in various annulation and cycloaddition reactions, leading to the synthesis of complex heterocyclic frameworks.

A notable application of this compound is in asymmetric [3+3] annulation reactions with isatylidene malononitriles. This reaction, catalyzed by a dinuclear zinc-ProPhenol complex, provides an efficient route to chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. nih.gov The reaction proceeds via a cooperative activation model involving both Brønsted base and Lewis acid catalysis. nih.gov

The process is initiated by the reaction of 1-methylindoline-2-thione with isatylidene malononitrile (B47326) in the presence of the chiral zinc catalyst. nih.gov This tandem Friedel–Crafts alkylation/cyclization sequence yields the desired spirocyclic products in good yields and with high enantioselectivities. nih.gov The versatility of this methodology has been demonstrated with a range of substituted indoline-2-thiones and isatylidene malononitriles. nih.gov

Table 1: Asymmetric [3+3] Annulation of Indoline-2-thiones with Isatylidene Malononitriles

| Entry | Indoline-2-thione (B1305242) (1) | Isatylidene Malononitrile (2) | Product (3) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1-Methylindoline-2-thione (1a) | 2-(2-Oxoindolin-3-ylidene)malononitrile (2a) | 3a | 57 | 80 |

| 2 | N-H indoline-2-thione | 2-(2-Oxoindolin-3-ylidene)malononitrile (2a) | 3b | 73 | 90 |

| 3 | N-Ethylindoline-2-thione | 2-(2-Oxoindolin-3-ylidene)malononitrile (2a) | 3c | 83 | 99 |

| 4 | N-Benzylindoline-2-thione | 2-(2-Oxoindolin-3-ylidene)malononitrile (2a) | 3d | 65 | 94 |

| 5 | N-Allylindoline-2-thione | 2-(2-Oxoindolin-3-ylidene)malononitrile (2a) | 3e | 78 | 98 |

Data sourced from a 2023 study on dinuclear zinc-catalyzed asymmetric annulation. nih.gov

This compound undergoes base-mediated [3+2] annulation reactions with Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) adducts of nitroalkenes to form functionalized thieno[2,3-b]indoles. acs.orgrsc.org This protocol is characterized by its complete regioselectivity and mild reaction conditions. acs.org

The reaction mechanism is proposed to initiate with a Michael addition of the C3-anion of indoline-2-thione to the nitroalkene adduct. acs.org This is followed by an intramolecular cyclization and subsequent elimination to afford the fused thiophene (B33073) ring. acs.org The use of a base, such as potassium acetate, is crucial for the initial deprotonation of the indoline-2-thione. acs.org The presence of additives like acetic acid can improve the reaction yield and time. acs.org

Similarly, RC adducts of nitroalkenes react with N-protected indoline-2-thiones in a base-mediated fashion to yield thieno[2,3-b]indoles. rsc.orgnih.gov The reaction proceeds through a Michael addition followed by an intramolecular thio-Mannich-type reaction. researchgate.net

Table 2: Base-Mediated [3+2] Annulation with MBH Adducts

| Entry | Indoline-2-thione | Base | Additive | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Methylindoline-2-thione | KOAc | None | 4 d | 75 |

| 2 | N-Methylindoline-2-thione | KOAc | Acetic Acid (1 mol %) | 4 d | 78 |

| 3 | N-Methylindoline-2-thione | K2CO3 | None | 4 d | 65 |

| 4 | N-Methylindoline-2-thione | Cs2CO3 | None | 4 d | 55 |

Data from a 2018 study on the synthesis of functionalized thieno[2,3-b]indoles. acs.org

A tin(II) triflate (Sn(OTf)₂) catalyzed (3+2) cycloaddition/sulfur rearrangement reaction between this compound and donor-acceptor cyclopropanes (DACs) bearing a single keto acceptor has been developed. acs.orgnih.gov This method provides access to functionalized 3-indolyl-4,5-dihydrothiophenes in moderate to excellent yields. acs.orgnih.gov

The proposed mechanism involves an initial (3+2) cycloaddition of the indoline-2-thione with the cyclopropyl (B3062369) ketone to form a spirocyclic intermediate. acs.org This is followed by an indole (B1671886) aromatization-promoted sulfur rearrangement and subsequent nucleophilic addition/dehydrogenation to yield the final product. acs.org The choice of catalyst is critical to favor the desired cycloaddition pathway over a direct ring-opening reaction. acs.org It was noted that bulky substituents at the 3-position of the indoline-2-thione, such as a benzyl (B1604629) group, can hinder the cycloaddition reaction. acs.org

This compound participates in Lewis acid-catalyzed diastereoselective formal ene reactions with bicyclo[1.1.0]butanes (BCBs). nih.govrsc.orgresearchgate.netchemrxiv.orgnih.gov This reaction, typically catalyzed by Sc(OTf)₃, yields 1,3-disubstituted cyclobutane (B1203170) derivatives with high yields and excellent diastereoselectivity. nih.govrsc.orgresearchgate.net

In this formal ene reaction, the bicyclobutane acts as the enophile. nih.govrsc.org The reaction of various thioindolinones with BCBs has been shown to be a general method for the synthesis of these cyclobutane structures. nih.govrsc.orgresearchgate.net Mechanistic studies suggest that the diastereoselectivity is not thermodynamically controlled but is likely influenced by intramolecular proton transfer. researchgate.net

Table 3: Lewis Acid-Catalyzed Formal Ene Reaction of Thioindolinones with Bicyclobutanes

| Entry | Thioindolinone (1) | Lewis Acid | Yield (%) | dr |

|---|---|---|---|---|

| 1 | This compound | Sc(OTf)₃ | 63 | >99:1 |

| 2 | This compound | Bi(OTf)₃ | 63 | >99:1 |

| 3 | This compound | Cu(OTf)₂ | 45 | 90:10 |

| 4 | This compound | TMSOTf | 30 | 85:15 |

Data from a study on the diastereoselective formal ene reaction. nih.gov

The photochemical reaction of indoline-2-thiones with alkenes proceeds via a [2+2] cycloaddition between the carbon-sulfur double bond of the indoline-2-thione and the carbon-carbon double bond of the alkene. evitachem.com This reaction leads to the formation of 2-alkyl-3H-indoles and 2-alkylindoles. evitachem.com The Paterno-Büchi reaction, a [2+2] photocycloaddition of a carbonyl group with an alkene, is a well-known photochemical reaction that forms oxetanes. mdpi.combeilstein-journals.org The photocycloaddition of thioamides like this compound represents a thia-Paterno-Büchi type reaction. These reactions are often initiated by the excitation of the thioamide to its triplet state. mdpi.com The regioselectivity and stereoselectivity of such reactions can be influenced by the nature of the substituents on both the alkene and the indoline-2-thione. mdpi.com

Synthesis of Fused Heterocyclic Systems from Indoline-2-thiones

This compound serves as a key precursor for the synthesis of diverse fused heterocyclic systems. Its unique structure, featuring a reactive sulfur atom and an adjacent active methylene (B1212753) group, allows for a variety of annulation reactions to construct complex molecular architectures.

Thieno[2,3-b]indoles, known for their presence in bioactive molecules and functional materials, can be efficiently synthesized from indoline-2-thiones. acs.org A common and effective method involves the reaction of indoline-2-thiones with α-halo carbonyl compounds. acs.orgnih.gov This reaction typically proceeds via S-alkylation of the indoline-2-thione, followed by an intramolecular cyclization. The presence of a substituent at the C3 position of the indoline-2-thione, such as a methyl group, influences the reaction pathway. acs.orgnih.gov

For instance, the reaction between 3-unsubstituted indoline-2-thiones and α-halo carbonyl derivatives leads to the formation of 2-alkylthio indole intermediates. acs.orgnih.gov These intermediates undergo spontaneous cyclization and subsequent rearomatization to yield the final thieno[2,3-b]indoles. acs.orgnih.gov

Another approach involves a base-mediated [3+2]-annulation of indoline-2-thione with adducts derived from nitroalkenes, such as Morita–Baylis–Hillman and Rauhut–Currier adducts. acs.org This protocol offers complete regioselectivity and proceeds under mild conditions to afford functionalized thieno[2,3-b]indoles. acs.org The reaction is believed to proceed through a thio-enolization of an intermediate, followed by an intramolecular 5-exo-tet cyclization and subsequent air oxidation. acs.org

Furthermore, (Z)-3-((arylamino)methylene)indoline-2-thiones, which can be synthesized from indoles, CS2, and nitroarenes, serve as valuable intermediates. nih.govwiley.com These can be derivatized to form thieno[2,3-b]indole derivatives by reacting with compounds like 2-bromo-1-phenylethan-1-one in the presence of a base, achieving high yields. wiley.comresearchgate.net

Table 1: Synthesis of Thieno[2,3-b]indole Derivatives

| Starting Material | Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-3-((p-tolylamino)methylene)-N-methylindoline-2-thione | 2-bromo-1-phenylethan-1-one | Base | Thieno[2,3-b]indole derivative | 82% | wiley.comresearchgate.net |

| Indoline-2-thione | Morita–Baylis–Hillman adducts of nitroalkenes | Base-mediated, water as additive | Functionalized thieno[2,3-b]indoles | Up to 76% | acs.org |

The synthesis of thiopyrano[2,3-b]indole derivatives, another class of biologically significant heterocycles, can be achieved from indoline-2-thiones. nih.govwiley.comexlibrisgroup.com One established method is the hetero-Diels-Alder reaction. For example, (Z)-3-((arylamino)methylene)indoline-2-thiones can undergo a [4+2] cycloaddition with dienophiles like N-methylmaleimide under thermal conditions to produce thiopyrano[2,3-b]indole derivatives. wiley.comresearchgate.net

A green and efficient one-pot, three-component domino reaction has also been developed for the synthesis of thiopyrano[2,3-b]indole-3-carbonitrile derivatives. rsc.org This reaction involves indoline-2-thione, an aldehyde, and malononitrile in water at 100 °C, resulting in excellent yields and the formation of three new bonds and a stereocenter in a single operation. rsc.org

Furthermore, a base-mediated cascade [3+3] annulation of indoline-2-thiones with nitroallylic acetates provides a regio- and stereoselective route to tetrahydrothiopyrano[2,3-b]indoles in good yields. rsc.org

Table 2: Synthesis of Thiopyrano[2,3-b]indole Derivatives

| Starting Material | Reactant(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-3-((p-tolylamino)methylene)-N-methylindoline-2-thione | N-methylmaleimide | Heating | Thiopyrano[2,3-b]indole derivative | 71% | wiley.comresearchgate.net |

| Indoline-2-thione | Aldehyde, Malononitrile | Water, 100 °C | Thiopyrano[2,3-b]indole-3-carbonitrile derivative | Excellent | rsc.org |

| Indoline-2-thione | Nitroallylic acetate | Base-mediated | Tetrahydrothiopyrano[2,3-b]indole derivative | Good | rsc.org |

A practical and environmentally friendly method for synthesizing polysubstituted thiazolo[3,2-a]indoles involves the reaction of 3-alkylated indoline-2-thiones, such as this compound, with α-halogenated ketones. acs.orgnih.gov This metal-free approach proceeds via a complete chemo- and regioselective formal [3+2] annulation. acs.orgnih.gov The reaction is typically carried out in water at 60 °C, offering high yields and easy product isolation. acs.orgnih.govscribd.com

The reaction mechanism is sensitive to the substitution pattern of the indoline-2-thione. acs.org The presence of a single substituent at the C3 position, like the methyl group in this compound, is crucial. It prevents the rearomatization that occurs with 3-unsubstituted or 3,3-disubstituted analogs, thereby promoting the desired N-cyclization to form the thiazolo[3,2-a]indole core. acs.orgscribd.com

The versatility of this method allows for the use of a wide range of α-halogenated ketones, including α-halogenated-β-dicarbonyl compounds and simple α-halogenated ketones. acs.orgnih.gov This enables the introduction of diverse substituents at positions 2 and 3 of the resulting thiazolo[3,2-a]indole structure. acs.orgnih.gov For example, using alkyl chloro-ketoesters leads to 2-carboxylated derivatives. nih.gov

Optimization studies for the reaction between this compound and ethyl 2-chloroacetoacetate revealed that conducting the reaction in water at 60°C for 5.5 hours provides a near-quantitative yield (97%) of the corresponding thiazolo[3,2-a]indole. nih.gov

Table 3: Synthesis of Thiazolo[3,2-a]indole Derivatives

| This compound Derivative | α-Halogenated Ketone | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,9-Dimethylindoline-2-thione | Methyl 2-chloroacetoacetate | H₂O, 60 °C | Methyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate | 98% | acs.orgnih.gov |

| 9-Methylindoline-2-thione | Desyl chloride | H₂O, 60 °C, Column Chromatography | 9-Methyl-2,3-diphenylthiazolo[3,2-a]indole | 94% | acs.org |

| This compound | Ethyl 2-chloroacetoacetate | H₂O, 60 °C, 5.5 h | Ethyl 3-methylthiazolo[3,2-a]indole-2-carboxylate | 97% | nih.gov |

Indoline-2-thiones, including this compound, can serve as starting materials for the synthesis of indole and indolenine derivatives. acs.org The reactivity of the sulfur atom is central to these transformations. The reaction of variously substituted indoline-2-thiones with α-halo esters and α-halo ketones has been shown to initially yield alkylthio derivatives, where the sulfur atom acts as a nucleophile. acs.org Desulfurization of certain intermediates can lead to the formation of indole derivatives. For example, the desulfurization of an indolenine intermediate using triphenylphosphine (B44618) has been reported to yield a 2-alkylideneindoline. researchgate.net Furthermore, photodesulfurization of indoline-2-thiones can also lead to the formation of indoles through light-induced reactions. evitachem.com

Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives represent a complex and medicinally relevant class of heterocyclic compounds. An efficient synthesis of these molecules has been developed through a [3+3] annulation reaction between indoline-2-thiones and isatylidene malononitriles. mdpi.comresearchgate.net This reaction can be catalyzed by a dinuclear zinc-ProPhenol complex, proceeding via a cooperative Brønsted base and Lewis acid activation model. mdpi.com This asymmetric cascade annulation provides chiral spiro compounds in good to excellent yields and high enantioselectivities (up to 88% yield and 99% ee). mdpi.comresearchgate.net

The reaction is versatile, tolerating various substituents on both the indoline-2-thione and the isatylidene malononitrile components. mdpi.com For instance, N-alkylated (methyl, ethyl, benzyl, allyl) and N-unsubstituted indoline-2-thiones, as well as those with electron-donating or electron-withdrawing groups at the C-5 position, are well-tolerated. mdpi.com The methodology has also been successfully applied on a gram scale, demonstrating its practical utility. mdpi.com Another approach involves the reaction of thieno[2,3-b]indole-2,3-dione with indoline-2-thiones to synthesize these spiro derivatives. researchgate.netconsensus.app

Table 4: Synthesis of Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives

| Indoline-2-thione Derivative | Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylindoline-2-thione | 2-(2-Oxoindolin-3-ylidene)malononitrile | Dinuclear zinc-ProPhenol complex, THF, 24h | (R)-2′-amino-9′-methyl-2-oxo-9′H-spiro[indoline-3,4′-thiopyrano[2,3-b]indole]-3′-carbonitrile | Up to 88% | mdpi.com |

| N-H indoline-2-thione | Isatylidene malononitrile | Dinuclear zinc-ProPhenol complex | Chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivative | 73% | mdpi.com |

| N-Ethylindoline-2-thione | Isatylidene malononitrile | Dinuclear zinc-ProPhenol complex | Chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivative | 83% | mdpi.com |

3-Methyleneindoline-2-thiones are reactive intermediates that can undergo unique spirocyclization reactions. nih.gov These intermediates can be generated in situ, for example, from the hydrolysis of related natural products like the phytoalexin cyclobrassinin. nih.govresearchgate.net During such transformations, novel reactions of indoline-2-thiones, including unprecedented [4+2] cycloaddition reactions, have been discovered. nih.govresearchgate.net

For example, 3-benzylideneindoline-2-thione, formed from the condensation of indoline-2-thione and benzaldehyde, has been shown to undergo a facile [4+2] cycloaddition in solution, leading to the formation of an unsymmetrical dimer, which is a spiro compound. researchgate.net This reactivity highlights the potential of 3-methyleneindoline-2-thiones as key synthons for constructing complex spirocyclic frameworks. nih.govresearchgate.netrsc.orgjuniv.edu

Mechanistic Studies of Reactions Involving 3 Methylindoline 2 Thione

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies have identified key intermediates and pathways in reactions involving 3-methylindoline-2-thione. For instance, in the Sn(OTf)₂-catalyzed (3+2) cycloaddition with donor-acceptor cyclopropanes, a proposed pathway involves the formation of a spirocyclic intermediate. This intermediate then undergoes an indole (B1671886) aromatization-promoted sulfur rearrangement and nucleophilic addition/dehydrogenation to yield 3-indolyl-4,5-dihydrothiophenes. acs.orgnih.gov This process competes with a direct ring-opening/intramolecular cyclization that would lead to a seven-membered ring product. acs.org

In another example, the reaction of 3-benzylideneindoline-2-thione, formed from the condensation of indoline-2-thione (B1305242) and benzaldehyde, can undergo a [4+2] cycloaddition to form an unsymmetrical dimer. researchgate.net Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to generate unique reactive intermediates from carbonyl compounds, such as the Breslow intermediate, which can then participate in various annulation reactions. mdpi.comnih.gov The formation of these intermediates is a critical step that dictates the final product structure. mdpi.com Online mass spectrometry has also emerged as a powerful tool for observing short-lived intermediates in complex reaction cascades, providing valuable insights into reaction pathways. chemrxiv.org

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions play a pivotal role in controlling the selectivity of reactions with this compound. The choice of catalyst can determine which reaction pathway is favored, leading to different products.

Lewis Acid/Brønsted Base Cooperative Activation: This strategy involves the simultaneous activation of both the nucleophile and electrophile, which can significantly enhance reaction rates and control selectivity. wiley-vch.de Lewis acids, such as various metal cations, can coordinate to and activate electrophiles. libretexts.orglibretexts.org Brønsted bases can deprotonate the substrate to generate a more potent nucleophile. wiley-vch.de The proximity of these two catalytic sites in a cooperative system can lead to highly efficient and selective transformations. wiley-vch.de

Sn(OTf)₂: Tin(II) triflate has been effectively used as a Lewis acid catalyst in the (3+2) cycloaddition of indoline-2-thiones with donor-acceptor cyclopropanes. acs.orgnih.gov The catalyst is crucial for promoting the desired cycloaddition/sulfur rearrangement pathway over the formation of undesired byproducts. acs.org The choice of the Lewis acid is critical, as different metal triflates can lead to varying diastereoselectivities. rsc.org

N-heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can promote a variety of transformations. rsc.orgchalmers.se In the context of reactions involving precursors to indoline-2-thiones, NHCs can generate key intermediates like the Breslow intermediate or acylazolium ions. mdpi.comnih.gov The specific NHC catalyst and reaction conditions can be tuned to control the reaction pathway, leading to different annulation products. nih.govnih.gov For example, changing the N-substituent on the NHC precatalyst can switch the reaction pathway to produce different heterocyclic scaffolds. nih.gov

The selection of the catalyst and the optimization of reaction conditions, such as solvent and temperature, are essential for achieving high yields and selectivity in these complex transformations. acs.orgrsc.orgnih.gov

Stereochemical and Regiochemical Control in Annulation and Cycloaddition Processes

Controlling stereochemistry and regiochemistry is a central challenge in the synthesis of complex molecules from this compound. Annulation and cycloaddition reactions offer powerful tools for constructing cyclic systems, and understanding the factors that govern their selectivity is paramount. rsc.org

In Lewis acid-catalyzed formal ene reactions with bicyclobutanes, high diastereoselectivity has been achieved. rsc.orgrsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the diastereoselectivity is kinetically controlled and likely arises from an intramolecular proton transfer. rsc.orgrsc.org The choice of the Lewis acid catalyst was found to be critical in achieving high diastereomeric ratios. rsc.org

In (3+2) cycloaddition reactions, the regioselectivity can be influenced by the nature of the reactants and catalysts. For instance, in the reaction of 3-substituted indoles with oxyallyl cations, the regiochemical outcome was dependent on the substitution pattern of the oxyallyl cation. nih.gov Computational studies have been employed to understand the origins of this regiocontrol, attributing it to factors like reactant distortion energy and orbital interactions. nih.gov

The inherent thione-thioenol tautomerism of indoline-2-thiones bearing a C-3 hydrogen can drive the regioselectivity of reactions with α-halo ketones, leading to specific annulated products. nih.govacs.org The formation of an aromatic indole ring in the product serves as a powerful thermodynamic driving force. nih.govacs.org

| Reaction Type | Key Controlling Factor | Outcome | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Formal Ene Reaction | Choice of Lewis Acid (e.g., Sc(OTf)₃) | High diastereoselectivity | rsc.org |

| (3+2) Cycloaddition with Oxyallyl Cations | Substituents on the oxyallyl cation | Regiodivergent product formation | nih.gov |

| Annulation with α-Halo Ketones | Thione-thioenol tautomerism and aromatization | High regioselectivity | nih.govacs.org |

Influence of Substituents on Reactivity and Selectivity

The substituents on the this compound scaffold, particularly the N-protecting group and other C-3 substituents, exert a significant influence on the molecule's reactivity and the selectivity of its reactions.

N-Protecting Groups: The nature of the substituent on the nitrogen atom can affect the electronic properties and steric environment of the molecule. mdpi.com N-acetyl and N-benzoyl groups, being electron-withdrawing, can suppress the reactivity of the indole ring towards electrophiles. mdpi.com In some reactions, the presence of a free N-H is crucial for reactivity, potentially participating in proton transfer steps or influencing the conformation of intermediates. rsc.orgrsc.org However, in other cases, N-protected thioindolinones have been shown to be suitable substrates. rsc.org

C-3 Substituents: The substituent at the C-3 position has a profound impact on the outcome of cycloaddition reactions. In the Sn(OTf)₂-catalyzed reaction with donor-acceptor cyclopropanes, replacing the C-3 proton with a methyl group (as in this compound) was crucial for obtaining the desired (3+2) cycloaddition product in high yield and preventing the formation of a ring-opened byproduct. acs.org A bulkier substituent at C-3, such as a benzyl (B1604629) group, was found to completely inhibit the cycloaddition reaction. acs.org This highlights the critical role of the C-3 substituent in controlling the reaction pathway. Conversely, in other systems, 3,3-disubstituted indoline-2-thiones can still undergo reactions, albeit sometimes with lower yields, even without the driving force of aromatization. rsc.orgrsc.org

The electronic nature of substituents on the aromatic ring of the indoline (B122111) core can also modulate reactivity, with electron-donating or electron-withdrawing groups affecting the nucleophilicity of the sulfur atom and the indole system. stpeters.co.in

| C-3 Substituent | Reaction Outcome | Reference |

|---|---|---|

| H | Formation of seven-membered ring byproducts | acs.org |

| Methyl | Desired (3+2) cycloaddition product in high yield | acs.org |

| Benzyl | No desired cyclization, ring-opening product obtained | acs.org |

Investigation of Driving Forces for Reactions

Aromatization is a powerful thermodynamic driving force in many reactions involving indoline-2-thiones that possess a hydrogen atom at the C-3 position. The formation of a stable aromatic indole ring in the product can propel the reaction forward and dictate the regiochemical outcome. rsc.orgrsc.orgnih.govacs.orgnih.gov

This principle is clearly demonstrated in the reaction of indoline-2-thiones with bicyclobutanes, where the formation of the indole-substituted product is favored due to the gain in aromatic stabilization. rsc.orgrsc.orgnih.gov The distinct reactivity of indoline-2-thione compared to analogs like 1-methylpyrrolidine-2-thione, which does not participate in the reaction, is attributed to this aromatization driving force. rsc.orgrsc.org Even when alternative reaction pathways, such as ring-opening, are possible, the drive to aromatize can steer the reaction towards an annulated product. rsc.orgnih.gov

Computational and Theoretical Investigations of Indoline 2 Thiones

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic structure of indoline-2-thione (B1305242) derivatives, including 3-Methylindoline-2-thione. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries in the gaseous phase, assuming isolated molecules. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data where available.

The optimization process aims to find the global minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. This ensures that the calculated structure represents a stable conformation. Through DFT, researchers can analyze the electronic properties, providing a foundational understanding of the molecule's behavior in chemical reactions. The electronic structure, including the distribution of electron density, is fundamental to understanding the reactivity and spectroscopic properties of these compounds.

Table 1: Representative Theoretical Data for Indoline-2-thione Derivatives

| Property | Method | Basis Set | Result |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP) | 6-311++G(d,p) | Optimized bond lengths and angles |

| Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | No imaginary frequencies |

This table is illustrative and specific values for this compound would require specific computational runs.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of this compound. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): Estimated from the HOMO energy.

Electron Affinity (A): Estimated from the LUMO energy.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These reactivity indices, derived from DFT calculations, provide a quantitative framework for predicting how this compound will behave in various chemical reactions. The distribution of HOMO and LUMO densities across the molecule can also identify specific sites prone to electrophilic or nucleophilic attack.

Table 2: Calculated Reactivity Indices for a Generic Thione Derivative

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.2 |

| LUMO Energy | E(LUMO) | -2.1 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.1 |

| Ionization Potential (I) | -E(HOMO) | 6.2 |

| Electron Affinity (A) | -E(LUMO) | 2.1 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.05 |

| Chemical Softness (S) | 1 / (2η) | 0.24 |

Note: These values are illustrative. Actual values for this compound would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the this compound molecule. The analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals the energetic significance of delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. For instance, interactions like π → π* and σ → σ* contribute significantly to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and the strength of the hyperconjugative effects. NBO analysis also provides natural population analysis (NPA), which gives a more robust description of the atomic charges and electron distribution compared to other methods like Mulliken population analysis.

Table 3: Illustrative NBO Analysis Data for a Heterocyclic System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C6) | π*(C2-C3) | 20.95 | Intramolecular charge transfer |

| LP(1) S | σ*(C-N) | ~8.0 | Hyperconjugation |

*This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. Specific interactions and energies for 3-Methylindoline-

Advanced Analytical and Spectroscopic Characterization Methods in 3 Methylindoline 2 Thione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Methylindoline-2-thione. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of the related compound, 1-methyl-3,3-diphenylindolin-2-thione, the methyl protons on the nitrogen atom typically appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons of the indoline (B122111) ring system exhibit complex multiplets in the downfield region, generally between δ 7.0 and 7.6 ppm, due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is particularly characteristic, resonating at a significantly downfield chemical shift, often above δ 200 ppm. The methyl carbon attached to the nitrogen appears in the aliphatic region, typically around δ 25-30 ppm. The aromatic carbons of the benzene (B151609) ring show signals in the δ 110-150 ppm range, with quaternary carbons appearing at the lower field end of this range. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Indoline-2-thione (B1305242) Derivatives Data presented is for analogous structures as specific data for this compound is not readily available in the cited literature.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~3.3 (s) | ~26 | Singlet for the methyl group on the nitrogen. |

| Aromatic C-H | ~7.1 - 7.6 (m) | ~110 - 130 | Multiple signals for the four protons on the benzene ring. |

| Aromatic Quaternary C | - | ~140 - 152 | Carbons in the benzene ring with no attached protons. |

| C=S | - | >200 | Characteristic downfield shift for the thiocarbonyl carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁NS), the calculated molecular weight is approximately 177.27 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The fragmentation of indoline derivatives is influenced by the stability of the resulting fragments. chemguide.co.ukwikipedia.org Common fragmentation pathways may involve the loss of the methyl group (•CH₃) or cleavage of the five-membered ring. The presence of the sulfur atom also influences fragmentation, potentially leading to rearrangements and the formation of sulfur-containing fragment ions. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural information. wikipedia.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

For related heterocyclic structures, X-ray diffraction studies have revealed key structural features. The indoline ring system is generally planar or near-planar. The C=S bond length is a critical parameter, typically found to be around 1.6-1.7 Å. The analysis also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the packing of molecules in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The spectrum of this compound is characterized by electronic transitions involving its chromophores, primarily the benzene ring and the thiocarbonyl group.

Typically, aromatic systems exhibit strong absorptions due to π → π* transitions. uzh.chyoutube.com For the indoline core, these transitions are expected in the 200-300 nm region. The thiocarbonyl group (C=S) also possesses non-bonding electrons (n) and π electrons, leading to characteristic n → π* and π → π* transitions. shu.ac.ukuzh.ch The n → π* transition of a C=S group is of lower energy and appears at a longer wavelength, often in the visible region, which can impart color to the compound. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra serve as a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different bonds.

Key vibrational modes for this compound include:

C=S Stretch: The thiocarbonyl stretching vibration is a key diagnostic peak, typically appearing in the region of 1050-1250 cm⁻¹. This band can sometimes be weak in the IR spectrum but strong in the Raman spectrum.

Aromatic C=C Stretch: Vibrations of the benzene ring are observed as a series of bands in the 1450-1600 cm⁻¹ region. vscht.cz

Aromatic C-H Stretch: These vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The C-H stretching of the methyl group is found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-N Stretch: The stretching vibration of the C-N bond within the ring is typically found in the 1200-1350 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. researchgate.netnih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC-DAD)

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method.

A typical setup for analyzing indoline derivatives involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. This setup allows for the quantification of the compound and the detection of any impurities. Thin-Layer Chromatography (TLC) is also commonly used for rapid analysis and monitoring of chemical reactions. rsc.org

Acidity Measurements of Indoline-2-thiones

The acidity of indoline-2-thiones is an important chemical property. The parent indole (B1671886) has a pKa of approximately 17 for the N-H proton, indicating it is a weak acid. quimicaorganica.org In an indoline-2-thione structure, the presence of the electron-withdrawing thiocarbonyl group adjacent to the nitrogen atom would be expected to increase the acidity of the N-H proton compared to indole, resulting in a lower pKa value. However, in this compound, if the methyl group is on the nitrogen (forming 1,3-dimethylindoline-2-thione), there is no acidic N-H proton. If a proton is present at another position, such as the C-3 position, its acidity would be significantly lower and would require a very strong base for deprotonation. The specific pKa values are typically determined experimentally using techniques like potentiometric titration or UV-Vis spectrophotometry in various solvents. ut.ee

Future Research Directions and Perspectives on 3 Methylindoline 2 Thione

Development of Novel Asymmetric Catalytic Methodologies

The synthesis of chiral molecules is a cornerstone of modern chemistry, and 3-methylindoline-2-thione serves as a valuable building block in this endeavor. A significant area of future research lies in the development of novel asymmetric catalytic methodologies to produce enantiomerically pure or enriched compounds.

Recent work has demonstrated the potential of using metal catalysts in asymmetric cascade annulations involving indoline-2-thiones. For instance, a dinuclear zinc-ProPhenol complex has been successfully employed in the [3+3] annulation of indoline-2-thiones with isatylidene malononitriles. mdpi.com This method, operating through a Brønsted base and Lewis acid cooperative activation model, yields a variety of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives in good yields and with excellent enantioselectivities (up to 88% yield and 99% ee). mdpi.com The initial investigation started with 1-methylindoline-2-thione and 2-(2-oxoindolin-3-ylidene)malononitrile, which, in the presence of a dinuclear zinc catalyst, produced the desired spirocyclic product with 57% yield and 80% enantioselectivity. mdpi.com

Future research will likely focus on expanding the library of chiral ligands and metal catalysts to broaden the scope of these transformations. The exploration of different N-protecting groups on the indoline-2-thione (B1305242) has already shown promising results, with N-ethyl, N-benzyl, and N-allyl substituted substrates yielding products with high enantiomeric excess (94–99% ee). mdpi.com Further investigations could involve substrates with diverse electronic and steric properties to synthesize a wider array of complex, chiral, sulfur-containing heterocycles.

Table 1: Asymmetric [3+3] Annulation of 1-methylindoline-2-thione with Isatylidene Malononitriles

| Entry | Isatylidene Malononitrile (B47326) Substituent | Yield (%) | ee (%) |

| 1 | H | 57 | 80 |

| 2 | 5-Cl | 85 | 98 |

| 3 | 5-Br | 88 | 99 |

| 4 | 5-Me | 75 | 95 |

| 5 | 6-Cl | 82 | 97 |

| 6 | 7-F | 78 | 96 |

Data sourced from a study on zinc-catalyzed enantioselective [3+3] annulation. mdpi.com

Exploration of Sustainable and Green Synthetic Protocols (e.g., Aqueous Media, Metal-Free)

The principles of green chemistry are increasingly guiding synthetic strategies. For reactions involving this compound, there is a significant push towards developing protocols that are environmentally benign, utilizing non-toxic solvents like water and avoiding heavy metal catalysts.

A notable example is the development of a metal-free, formal [3+2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones. nih.govacs.org This protocol is conducted in water at 60 °C and open to the air, offering a practical and eco-friendly route to polysubstituted-thiazolo[3,2-a]indoles. nih.govacs.org The process is characterized by its complete chemo- and regioselectivity, ease of product isolation, and mild reaction conditions. nih.govacs.org The initial reaction between this compound and ethyl 2-chloroacetoacetate in dichloromethane (B109758) at room temperature yielded the desired product in 23% yield, highlighting the feasibility of the transformation even under less optimized conditions. nih.govacs.org

Furthermore, metal-free approaches for the synthesis of other heterocyclic systems are being explored. A novel metal-free [3+2] annulation of ynamides with anthranils has been developed, providing an atom-economical and environmentally friendly route to 2-aminoindoles. acs.org This reaction proceeds with high efficiency and regioselectivity under mild conditions. acs.org The development of such sustainable protocols is crucial for the future of chemical synthesis. Future work in this area could involve the use of other green solvents, microwave-assisted synthesis, or flow chemistry to further enhance the sustainability of these processes. mdpi.com

Table 2: Metal-Free Synthesis of Thiazolo[3,2-a]indoles in Water

| Entry | 2-Halo-Ketone | Yield (%) |

| 1 | Ethyl 2-chloroacetoacetate | 85 |

| 2 | 2-Chloro-1-phenylethanone | 92 |

| 3 | 2-Bromo-1-(4-nitrophenyl)ethanone | 88 |

| 4 | 2-Chloro-N,N-dimethyl-3-oxobutanamide | 94 |

| 5 | Desyl chloride | 94 |

Data sourced from a study on the environmentally benign protocol for the assembly of polysubstituted-thiazolo[3,2-a]indoles. nih.govacs.org

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique structure of this compound, containing both a nucleophilic sulfur atom and a reactive C3 position, allows for a diverse range of chemical transformations. A key area of future research is the discovery of unprecedented reactivity and novel transformation pathways.

One such discovery is the Sn(OTf)₂-catalyzed (3+2) cycloaddition/sulfur rearrangement reaction of indoline-2-thiones with donor-acceptor cyclopropanes. acs.org This reaction provides access to functionalized 3-indolyl-4,5-dihydrothiophenes through a cascade process involving a (3+2) cycloaddition, indole (B1671886) aromatization-promoted sulfur rearrangement, and nucleophilic addition/dehydrogenation. acs.org The use of this compound was crucial in facilitating the desired cyclization to yield the product in 85% isolated yield. acs.org

Another area of interest is the formal ene reaction of thioindolinones with bicyclobutanes, catalyzed by a Lewis acid. rsc.org This reaction proceeds with high diastereoselectivity to produce functionalized cyclobutanes. rsc.org Mechanistic studies have revealed that the reaction is likely kinetically controlled. rsc.orgrsc.org Interestingly, the reaction of benzylidene-1-methylindoline-2-thione resulted in a (4+3) annulated product, driven by the force of aromatization. rsc.org

Future explorations could involve reacting this compound with a wider variety of electrophiles and reaction partners under different catalytic conditions to uncover new reaction pathways and synthesize novel heterocyclic scaffolds.

Integration of Advanced Computational Approaches for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis. The integration of advanced computational approaches, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict reaction outcomes, and guide the design of new experiments.

For instance, DFT calculations have been employed to understand the mechanism of the Lewis acid-catalyzed formal ene reaction of thioindolinones. rsc.org These studies helped to elucidate the catalytic cycle and the factors governing the observed diastereoselectivity. rsc.org Similarly, computational studies using the B3LYP DFT functional and the 6-31G(d) basis set have been used to investigate the mechanism of cascade reactions leading to spiro(thio)oxindoles. nih.gov

In the future, more sophisticated computational models could be used to:

Predict the regioselectivity and stereoselectivity of reactions involving this compound.

Design novel catalysts with enhanced activity and selectivity.

Screen virtual libraries of substrates to identify promising candidates for new transformations.

Investigate the electronic properties and aromatic stabilization energies of related compounds, such as N-methylindoline-2-thione, which has a calculated aromatic stabilization energy of 15.5 kcal/mol. researchgate.net

Mechanistic Complexity and Stereoselectivity in Challenging Transformations

Many reactions involving this compound exhibit a high degree of mechanistic complexity, and achieving high stereoselectivity can be a significant challenge. A deeper understanding of these intricate reaction mechanisms is crucial for developing more efficient and selective synthetic methods.

The diastereoselective formal ene reaction of thioindolinones with bicyclobutanes serves as a case in point. rsc.org Mechanistic experiments, including deuterium (B1214612) labeling studies, have suggested that the diastereoselectivity is not thermodynamically controlled and that an intramolecular proton transfer likely occurs. rsc.org The introduction of an external proton source was found to alter the diastereoselectivity of the product. rsc.org

Future research should focus on detailed mechanistic investigations of challenging transformations using a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling. This will allow for a more rational design of reaction conditions and catalysts to control stereoselectivity and overcome existing limitations. The study of one-pot stereoselective assemblies, for example, can be aided by quantum chemical studies to understand the underlying mechanisms. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Methylindoline-2-thione, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclization of substituted indole precursors with sulfurizing agents (e.g., Lawesson’s reagent). Key parameters include temperature control (80–120°C), solvent selection (toluene or DMF), and reaction time (6–12 hours). Post-synthesis, purity is validated via thin-layer chromatography (TLC) using silica gel plates and UV visualization . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient can quantify impurities (<1%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H NMR (δ 2.5–3.5 ppm for methyl groups; aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carbonyl thione at ~200 ppm) is critical. Infrared (IR) spectroscopy identifies the C=S stretch (~1200 cm⁻¹). X-ray crystallography resolves crystal packing and confirms tautomeric forms, while HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₉H₉NS: 164.0429). Documenting solvent, temperature, and instrument calibration ensures reproducibility .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 7 days for 4 weeks. Use Arrhenius equation modeling to predict shelf life. For long-term storage, recommend airtight containers with desiccants at –20°C .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

- Methodological Answer : Use UV-Vis spectroscopy in solvents of varying polarity (hexane to DMSO) to track λmax shifts (~300–350 nm). In acidic conditions (pH < 3), protonation of the thione group favors the thiol tautomer, detectable via ¹H NMR (disappearance of C=S signals). Computational studies (DFT at B3LYP/6-311+G(d,p)) model energy differences between tautomers .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound derivatives?

- Methodological Answer : Standardize assays using CLSI guidelines: Mueller-Hinton agar for bacteria, RPMI-1640 for fungi. Test against reference strains (e.g., S. aureus ATCC 25923) with positive controls (ciprofloxacin). Address discrepancies by comparing inoculum size (10⁶ CFU/mL vs. 10⁸ CFU/mL) and solvent effects (DMSO ≤1%). Triangulate data via MIC, time-kill assays, and SEM imaging of cell morphology .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic attack sites (C2 or C4). Compare activation energies (ΔG‡) for different leaving groups (e.g., Cl⁻ vs. Br⁻). Validate with kinetic studies (NMR monitoring) in acetonitrile at 25°C. Collaborative workflows (e.g., Schrödinger Suite) integrate docking studies for biological target interactions .

Data Analysis and Interpretation

Q. How should researchers address variability in yield optimization during scale-up synthesis?

- Methodological Answer : Apply design of experiments (DoE) with parameters like catalyst loading (5–20 mol%), temperature (70–110°C), and stirring rate (300–600 rpm). Use response surface methodology (RSM) to identify optimal conditions. Pilot-scale runs (1–10 L) require inline FTIR for real-time monitoring of intermediates .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post-hoc test for group comparisons (p < 0.05). For non-linear kinetics, apply mixed-effects modeling (NLME) in R .

Tables for Methodological Reference

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Parameter |

|---|---|---|---|

| Cyclization with P₄S₁₀ | 65–75 | 98.5 | Toluene, 100°C, 8 hr |

| Lawesson’s Reagent | 80–85 | 99.2 | DMF, 120°C, 6 hr |

Q. Table 2: Stability Study Results

| Condition | Degradation (%) at 4 Weeks | Major Degradant |

|---|---|---|

| 40°C/75% RH | 12.3 | Oxidized dimer |

| Light (UV) | 8.7 | Thiol isomer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。